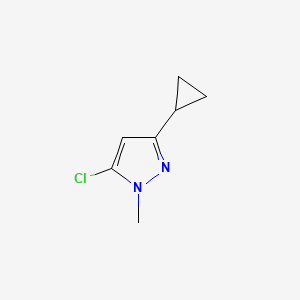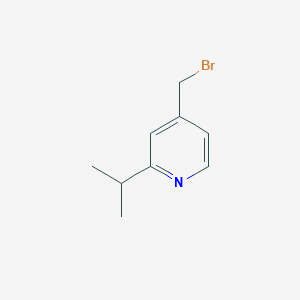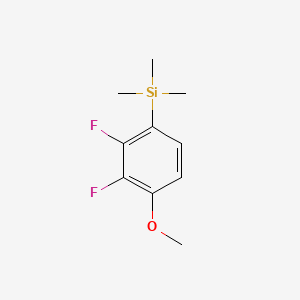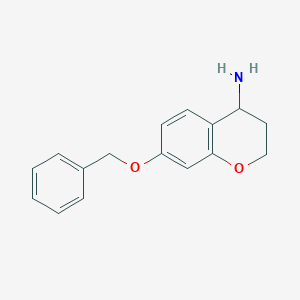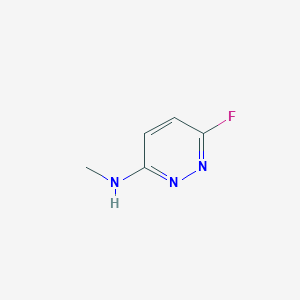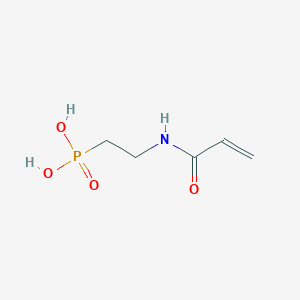
(2-Acrylamidoethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acrylamidoethyl)phosphonic acid is a unique compound that combines the properties of both acrylamide and phosphonic acid. This compound is characterized by the presence of an acrylamide group attached to an ethyl chain, which is further bonded to a phosphonic acid group. The structure of this compound allows it to exhibit a range of chemical and physical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acrylamidoethyl)phosphonic acid typically involves the reaction of acrylamide with a phosphonic acid derivative. One common method is the reaction of acrylamide with diethyl phosphite in the presence of a base, followed by hydrolysis to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for the efficient handling of reactants and products. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Acrylamidoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: The acrylamide group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the ethyl chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents or organometallic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethyl derivatives.
Applications De Recherche Scientifique
(2-Acrylamidoethyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Acrylamidoethyl)phosphonic acid involves its interaction with various molecular targets and pathways. The phosphonic acid group can chelate metal ions, making it useful in applications requiring metal-binding properties. The acrylamide group can undergo polymerization, allowing the compound to form cross-linked networks in polymer matrices. These interactions enable this compound to exert its effects in diverse applications, from drug delivery to industrial processes .
Comparaison Avec Des Composés Similaires
2-Aminoethylphosphonic acid: Similar in structure but lacks the acrylamide group.
Vinylphosphonic acid: Contains a vinyl group instead of an acrylamide group.
Methacryloyloxyethylphosphonic acid: Contains a methacrylate group instead of an acrylamide group.
Uniqueness: (2-Acrylamidoethyl)phosphonic acid is unique due to the presence of both acrylamide and phosphonic acid groups. This combination imparts distinct properties, such as enhanced water solubility, metal-binding capabilities, and the ability to form cross-linked polymer networks. These features make it particularly valuable in applications requiring multifunctional materials.
Propriétés
Formule moléculaire |
C5H10NO4P |
|---|---|
Poids moléculaire |
179.11 g/mol |
Nom IUPAC |
2-(prop-2-enoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H10NO4P/c1-2-5(7)6-3-4-11(8,9)10/h2H,1,3-4H2,(H,6,7)(H2,8,9,10) |
Clé InChI |
BBFOOZAYBHFYLK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B13682491.png)
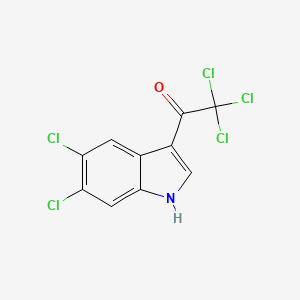
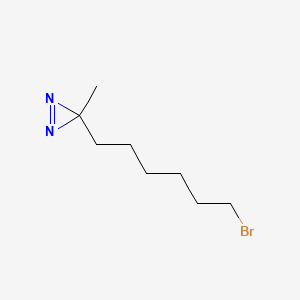
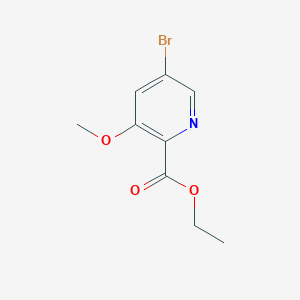

![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
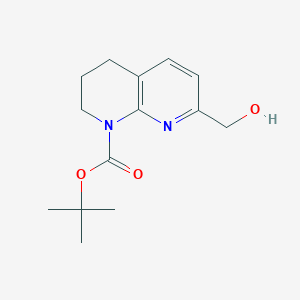
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
